![molecular formula C23H21NO8S B2929562 Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate CAS No. 951962-11-1](/img/structure/B2929562.png)

Methyl 4-((9-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

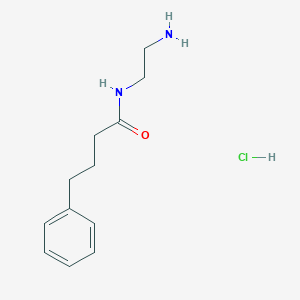

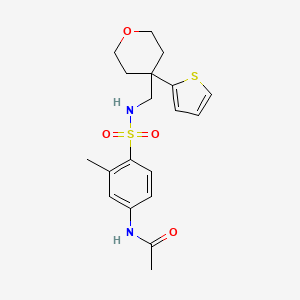

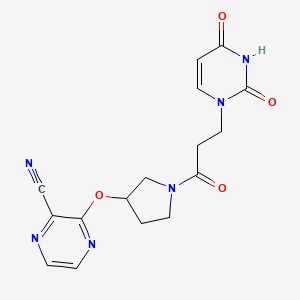

The compound appears to contain a tetrahydrothiophene ring, which is a five-membered ring containing four carbon atoms and one sulfur atom. It also seems to contain a chromeno[8,7-e][1,3]oxazin ring system, which is a fused ring system containing a benzene ring fused to a heterocyclic ring containing oxygen and nitrogen .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring systems and functional groups. Detailed structural analysis would require more specific information or computational modeling .Chemical Reactions Analysis

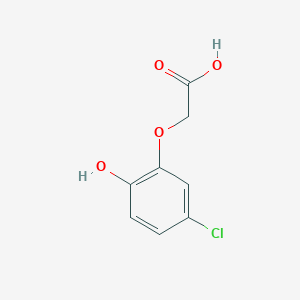

The reactivity of this compound would likely be influenced by the presence of the heteroatoms (oxygen, sulfur, and nitrogen) and the functional groups attached to the ring systems .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and heteroatoms would likely make it more polar and potentially increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Thermally Curable Monomers

A study by Kiskan and Yagcı discusses a new monomer with both benzoxazine and coumarin rings, which underwent photodimerization and demonstrated thermal ring-opening reactions. This work highlights the potential of such compounds in creating materials with unique thermal and photochemical properties, useful in polymer science and materials engineering (Kiskan & Yagcı, 2007).

Benzoxazine Monomers' Thermal Characteristics

Sini and Endo's research developed di-, tri-, and tetrafunctional benzoxazine monomers to explore the impact of additional oxazine moieties on thermal properties. Their findings contribute to the understanding of how the structure of benzoxazine monomers influences their thermal behavior, which is crucial for designing high-performance polymers and coatings (Sini & Endo, 2016).

Ferroelectric Liquid Crystal Materials

Research by Haramoto and Kamogawa on the synthesis of compounds with potential in ferroelectric liquid crystal displays (LCDs) indicates the diverse applications of chemically complex molecules in advanced electronic and optical devices. These compounds showed promising mesomorphic behavior, necessary for the development of next-generation display technologies (Haramoto & Kamogawa, 1990).

Azo Polymers for Reversible Optical Storage

Meng et al. synthesized copolymers for reversible optical storage, showing the potential of organic compounds in data storage technology. This research demonstrates the application of specific chemical compounds in creating advanced materials capable of changing their optical properties in response to external stimuli, such as light (Meng et al., 1996).

Corrosion Inhibitors for Mild Steel

Arrousse et al. explored the synthesis of compounds acting as corrosion inhibitors for mild steel in acidic media. Their work underscores the importance of chemical compounds in industrial applications, particularly in protecting metals from corrosion, which is vital for extending the lifespan of metal structures and components (Arrousse et al., 2021).

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .

Mode of Action

The compound acts as an activator for the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .

Biochemical Pathways

The activation of GIRK channels affects the potassium ion flow across the cell membrane, influencing various cellular processes. This can have downstream effects on numerous physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety .

Pharmacokinetics

The compound has been evaluated in tier 1 DMPK assays, which assess the drug metabolism and pharmacokinetic properties . The compound displays nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds .

Result of Action

The activation of GIRK channels by the compound can lead to changes in cell excitability. This can have various molecular and cellular effects, depending on the specific cell type and the physiological context .

Eigenschaften

IUPAC Name |

methyl 4-[[9-(1,1-dioxothiolan-3-yl)-4-oxo-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-3-yl]oxy]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21NO8S/c1-29-23(26)14-2-4-16(5-3-14)32-20-11-30-22-17(21(20)25)6-7-19-18(22)10-24(13-31-19)15-8-9-33(27,28)12-15/h2-7,11,15H,8-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTIHJMBJUYBZMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21NO8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-(4-methoxyphenyl)-1H-1,3-benzimidazole](/img/structure/B2929487.png)

![5-({[4-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-2-one](/img/structure/B2929488.png)

![2-(1-chloroethyl)-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2929490.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2929494.png)

![N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-methoxybenzamide](/img/structure/B2929496.png)

![N-(2-methylpropyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2929497.png)

![2-{2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B2929499.png)

![N-{2-[cyclopropyl(methyl)amino]ethyl}-2,4-difluoro-N-methylpyridine-3-carboxamide](/img/structure/B2929500.png)